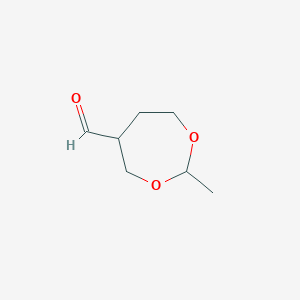
2-Methyl-1,3-dioxepane-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3-dioxepane-5-carbaldehyde is a chemical compound that belongs to the family of dioxepanes. It is a colorless liquid that has a fruity odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
科学的研究の応用
2-Methyl-1,3-dioxepane-5-carbaldehyde has several potential applications in scientific research. One of the significant applications is in the field of organic synthesis. It can be used as a starting material for the synthesis of various organic compounds. Additionally, it has been found to be effective in the synthesis of chiral ligands that have applications in asymmetric catalysis.
作用機序
The mechanism of action of 2-Methyl-1,3-dioxepane-5-carbaldehyde is not fully understood. However, studies have shown that it can act as a reactive intermediate in various chemical reactions. It can also act as a chiral building block in the synthesis of various organic compounds.
Biochemical and physiological effects:
Studies have shown that this compound has low toxicity and is not harmful to humans or animals. However, its effects on the environment are not well understood. Further studies are needed to determine its impact on the environment.
実験室実験の利点と制限
2-Methyl-1,3-dioxepane-5-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, it has a low toxicity, making it safe to handle in the lab. However, its limitations include its high cost and limited availability.
将来の方向性
There are several future directions for the research on 2-Methyl-1,3-dioxepane-5-carbaldehyde. One of the significant directions is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further research is needed to determine the potential applications of this compound in medicine and agriculture. Finally, studies are needed to determine its impact on the environment and to develop methods for its safe disposal.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications that can benefit society.
合成法
The synthesis of 2-Methyl-1,3-dioxepane-5-carbaldehyde can be achieved through various methods. One of the most common methods is the reaction of 2-methyl-1,3-dioxepane with chloroacetaldehyde in the presence of a catalyst. Another method involves the reaction of 2-methyl-1,3-dioxepane with formaldehyde in the presence of a catalyst. Both methods yield high purity products, and the choice of the method depends on the desired application.
特性
CAS番号 |
109991-75-5 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
2-methyl-1,3-dioxepane-5-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-6-9-3-2-7(4-8)5-10-6/h4,6-7H,2-3,5H2,1H3 |
InChIキー |
GBJHYDAATLPKJP-UHFFFAOYSA-N |
SMILES |
CC1OCCC(CO1)C=O |
正規SMILES |
CC1OCCC(CO1)C=O |
同義語 |
1,3-Dioxepane-5-carboxaldehyde, 2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



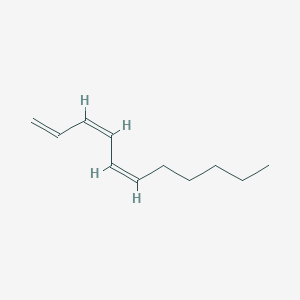

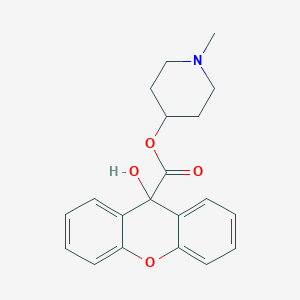
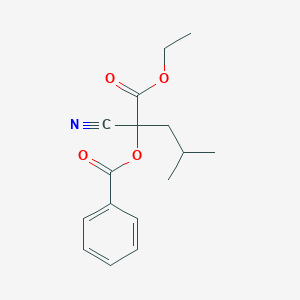

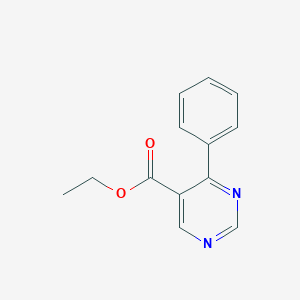
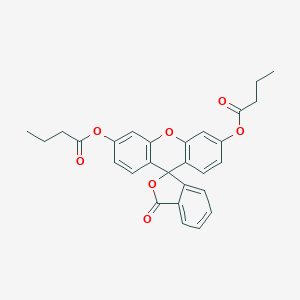
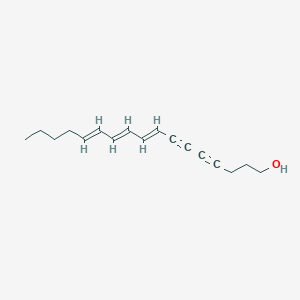
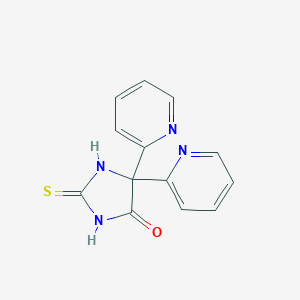
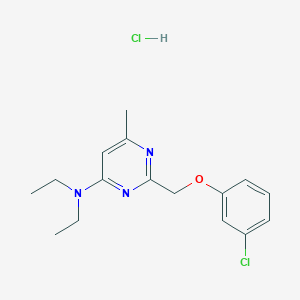

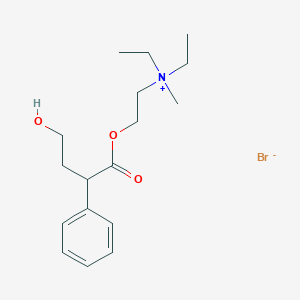
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
